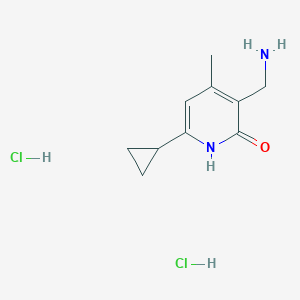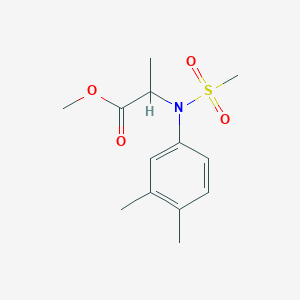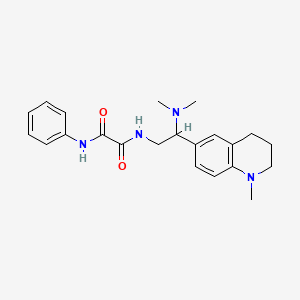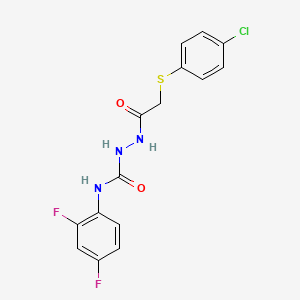
3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride” is a complex organic molecule. It contains an aminomethyl group (-NH2CH2-), a cyclopropyl group (a three-carbon ring), and a pyridinone group (a six-membered ring with one nitrogen atom and a carbonyl group). The “dihydrochloride” indicates that it is a salt with two chloride ions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyridinone ring. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aminomethyl, cyclopropyl, and pyridinone groups. For example, the aminomethyl group could participate in reactions with electrophiles, and the pyridinone group could undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the aminomethyl and pyridinone groups could make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Environmental and Toxicological Studies
Compounds with structural similarities to "3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one; dihydrochloride" are often subjects of environmental and toxicological research. For instance, studies on organophosphorus (OP) and pyrethroid (PYR) pesticides examine their widespread environmental exposure, especially among children, and assess the potential health risks associated with their presence in both urban and rural settings (Babina et al., 2012). Such research is crucial for developing safety guidelines and regulatory policies to protect public health.
Pharmacokinetics and Drug Metabolism Studies
Understanding the pharmacokinetics and metabolism of chemical compounds, including their absorption, distribution, metabolism, and excretion (ADME), is essential for drug development and safety assessment. For example, a study on KW-5805, a compound intended for treating ulcers, illustrates the importance of evaluating a drug's tolerability and metabolic pathways in humans (Uckert et al., 1989). These studies inform dosage recommendations and help identify potential adverse effects.
Dietary Exposure and Carcinogenic Risk Assessment
Research into dietary exposure to carcinogenic compounds, such as heterocyclic amines formed during the cooking of meat, highlights the importance of assessing the risk these substances pose to human health. The identification and quantification of these compounds in food and biological samples are vital for understanding their role in disease etiology (Turteltaub et al., 1999). This research aids in the development of dietary guidelines aimed at reducing cancer risk.
Neuropharmacology and CNS Receptor Studies
Compounds targeting central nervous system (CNS) receptors, such as metabotropic glutamate receptor subtype 5 (mGluR5), are studied for their potential therapeutic applications in psychiatric and neurological disorders. PET imaging with selective ligands, such as 11C-ABP688, enables the non-invasive investigation of receptor distribution and density in the human brain, providing insights into the pathophysiology of various conditions and guiding drug development efforts (Ametamey et al., 2007).
Mecanismo De Acción
Target of Action
The primary target of EN300-27145311 is the Mycobacterium tuberculosis Leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA. This process is essential for the survival and growth of Mycobacterium tuberculosis, making LeuRS an attractive target for antitubercular agents .
Mode of Action
EN300-27145311 interacts with its target, LeuRS, by inhibiting its function . This inhibition disrupts the protein synthesis process, leading to the death of the Mycobacterium tuberculosis cells . The compound shows potent inhibition of Mtb LeuRS with an IC50 value of 0.20 μM .
Biochemical Pathways
It is known that the compound interferes with the protein synthesis pathway by inhibiting the function of leurs . This disruption in protein synthesis likely affects various downstream processes, including cell growth and division, ultimately leading to the death of the Mycobacterium tuberculosis cells .
Pharmacokinetics
The compound exhibits remarkable in vivo pharmacokinetics and efficacy against mtb in mouse tb infection models
Result of Action
The primary result of EN300-27145311’s action is the death of Mycobacterium tuberculosis cells . By inhibiting the function of LeuRS, the compound disrupts protein synthesis, which is essential for the survival and growth of these cells . This leads to a potent in vitro antitubercular activity with an Mtb H37Rv MIC (Minimum Inhibitory Concentration) of 0.08 μM .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-6-4-9(7-2-3-7)12-10(13)8(6)5-11;;/h4,7H,2-3,5,11H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTFBPJNCPNULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-6-cyclopropyl-4-methyl-1H-pyridin-2-one;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)




![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)



![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)


![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)